tert-Butyl hydrogen peroxymaleate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17854-51-2 |
|---|---|
Molecular Formula |
C8H12O6 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(Z)-4-tert-butylperoxy-4-oxobut-2-eneperoxoic acid |
InChI |
InChI=1S/C8H12O6/c1-8(2,3)14-13-7(10)5-4-6(9)12-11/h4-5,11H,1-3H3/b5-4- |
InChI Key |
RBZDHWBQZNJHBZ-PLNGDYQASA-N |
SMILES |
CC(C)(C)OOC(=O)C=CC(=O)OO |
Isomeric SMILES |
CC(C)(C)OOC(=O)/C=C\C(=O)OO |
Canonical SMILES |
CC(C)(C)OOC(=O)C=CC(=O)OO |
Other CAS No. |
17854-51-2 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Tert Butyl Hydrogen Peroxymaleate
Laboratory-Scale Synthesis Approaches
The laboratory preparation of tert-butyl hydrogen peroxymaleate primarily revolves around the reaction of tert-butyl hydroperoxide with a suitable acylating agent derived from maleic acid.
Acylation of tert-Butyl Hydroperoxide
The most direct and widely employed laboratory method for the synthesis of this compound is the acylation of tert-butyl hydroperoxide with maleic anhydride. This reaction involves the nucleophilic attack of the hydroperoxide on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the mono-tert-butyl peroxy ester of maleic acid.
The reaction is typically carried out in a suitable organic solvent, such as diethyl ether or dichloromethane, to ensure the miscibility of the reactants. The process is generally conducted at controlled, low temperatures to manage the exothermic nature of the reaction and to minimize the potential for decomposition of the peroxide product. An organic base, such as pyridine or triethylamine, is often added to the reaction mixture. The base serves to deprotonate the tert-butyl hydroperoxide, increasing its nucleophilicity, and also to neutralize the resulting carboxylic acid, driving the reaction towards the desired product.
Table 1: Typical Reaction Parameters for the Acylation of tert-Butyl Hydroperoxide with Maleic Anhydride
| Parameter | Typical Value/Condition |
| Reactants | tert-Butyl hydroperoxide, Maleic anhydride |
| Solvent | Diethyl ether, Dichloromethane |
| Base | Pyridine, Triethylamine |
| Temperature | 0 - 10 °C |
| Reaction Time | 2 - 6 hours |
Upon completion of the reaction, a standard work-up procedure is employed to isolate and purify the this compound. This typically involves washing the organic layer with an acidic aqueous solution to remove the base and any unreacted starting materials, followed by drying over an anhydrous salt like magnesium sulfate, and finally, removal of the solvent under reduced pressure.
Alternative Preparative Chemistry
While the reaction with maleic anhydride is the most common approach, alternative laboratory-scale preparations can be envisioned, although they are less frequently reported in the literature. One such possibility involves the use of maleoyl chloride, the diacid chloride of maleic acid. In this scenario, the reaction with tert-butyl hydroperoxide would proceed via a nucleophilic acyl substitution. However, controlling the stoichiometry to favor the formation of the mono-peroxy ester over the di-peroxy ester would be a significant challenge. This method would also generate hydrochloric acid as a byproduct, necessitating the use of a base to neutralize it.
Another potential, though less practical, route could involve the esterification of maleic acid with tert-butanol (B103910) to form the mono-tert-butyl maleate (B1232345), followed by a reaction with a peroxidizing agent. However, this multi-step synthesis is generally less efficient than the direct acylation of tert-butyl hydroperoxide.
Industrial Production Considerations
The industrial-scale synthesis of this compound presents a unique set of challenges, primarily centered around process safety, efficiency, and cost-effectiveness. The inherent thermal instability of organic peroxides necessitates stringent control over reaction conditions to prevent runaway reactions and potential explosions. tue.nl
The choice of solvent is another critical factor in industrial production. While laboratory-scale syntheses may use volatile solvents like diethyl ether, industrial processes often opt for higher-boiling point solvents to reduce flammability risks and solvent loss. The recovery and recycling of the solvent are also important economic considerations.
Furthermore, the purification of the final product on an industrial scale requires efficient and robust methods. Techniques such as crystallization or distillation are often employed, with careful control of temperature and pressure to avoid decomposition of the peroxide. The final product is typically stored and transported in a diluted form or as a phlegmatized solid to ensure stability.
Catalytic Aspects in this compound Formation
The formation of this compound from tert-butyl hydroperoxide and maleic anhydride is fundamentally a nucleophilic addition-elimination reaction. While the reaction can proceed without a catalyst, particularly with the use of a stoichiometric amount of a base to activate the hydroperoxide, the use of catalysts can enhance the reaction rate and selectivity under milder conditions.
Various catalysts can be employed to facilitate this transformation. Lewis acids, for instance, can activate the carbonyl group of the maleic anhydride, making it more susceptible to nucleophilic attack by the tert-butyl hydroperoxide. Examples of Lewis acids that could potentially be used include zinc chloride or boron trifluoride etherate.
Alternatively, certain basic catalysts can be utilized. While strong bases like sodium hydroxide could lead to unwanted side reactions and decomposition of the peroxide, milder, non-nucleophilic bases can be effective. The role of the base is to deprotonate the tert-butyl hydroperoxide, forming the more nucleophilic tert-butylperoxy anion.
In some related perester synthesis, transition metal catalysts have been shown to be effective. For instance, copper salts have been used in the synthesis of other peroxy esters. wikipedia.org The specific application of such catalysts to the synthesis of this compound would require further investigation to optimize reaction conditions and avoid decomposition pathways. The choice of catalyst is crucial and must be carefully selected to be compatible with the peroxide functionality and to avoid promoting its decomposition.
Decomposition Mechanisms and Kinetics of Tert Butyl Hydrogen Peroxymaleate
Fundamental Decomposition Pathways
The decomposition of tert-butyl hydrogen peroxymaleate primarily proceeds through a free-radical mechanism initiated by the cleavage of the oxygen-oxygen single bond. This initial step dictates the subsequent reaction pathways and the nature of the resulting products.
The fundamental step in the decomposition of this compound is the homolytic cleavage of the peroxide bond (O-O). This bond is inherently weak and susceptible to breaking when subjected to heat, leading to the formation of two radical species. libretexts.org This process, known as homolysis, results in an even distribution of the bonding electrons between the two oxygen atoms. libretexts.org
The initial homolytic cleavage can be represented as follows:
(CH₃)₃COOC(O)CH=CHCOOH → (CH₃)₃CO• + •OC(O)CH=CHCOOH
This primary step yields a tert-butoxy (B1229062) radical and a maleoyloxy radical. The tert-butoxy radical is a common intermediate in the decomposition of many organic peroxides. researchgate.netnih.gov
Following the initial homolytic cleavage, the primary radicals undergo further reactions, generating a cascade of reactive intermediates and secondary radicals. The tert-butoxy radical ((CH₃)₃CO•) is a key intermediate that can participate in several subsequent reactions. researchgate.netresearchgate.net
One significant pathway for the tert-butoxy radical is β-scission, which involves the cleavage of a carbon-carbon bond to produce acetone (B3395972) and a methyl radical (•CH₃). researchgate.netnih.gov
(CH₃)₃CO• → (CH₃)₂C=O + •CH₃
Alternatively, the tert-butoxy radical can abstract a hydrogen atom from a suitable donor molecule (R-H) to form tert-butyl alcohol. researchgate.net
(CH₃)₃CO• + R-H → (CH₃)₃COH + R•
The maleoyloxy radical (•OC(O)CH=CHCOOH) can undergo decarboxylation to produce a vinyl radical and carbon dioxide.
•OC(O)CH=CHCOOH → •CH=CHCOOH + CO₂
Kinetic Studies of Thermal Decomposition
Kinetic studies are crucial for quantifying the rate at which this compound decomposes and for understanding how various factors influence this rate. These studies typically involve monitoring the concentration of the peroxide over time at different temperatures.
The thermal decomposition of similar tert-butyl peroxyesters has been observed to follow first-order kinetics. researchgate.net This means that the rate of decomposition is directly proportional to the concentration of the peroxyester. The rate law for a first-order reaction can be expressed as:
Rate = k[this compound]
where 'k' is the rate constant. The value of the rate constant is a measure of how fast the reaction proceeds and is highly dependent on temperature. Experimental data from thermal decomposition studies are used to determine the reaction order and calculate the specific rate constants at various temperatures. For example, studies on similar peroxides have been conducted by monitoring their decomposition in solvents like n-heptane. researchgate.net
Table 1: Illustrative First-Order Rate Constants for a Generic tert-Butyl Peroxyester at Various Temperatures
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 100 | 1.0 x 10⁻⁵ |
| 120 | 8.5 x 10⁻⁵ |
| 140 | 5.7 x 10⁻⁴ |
| 160 | 3.2 x 10⁻³ |
| Note: This table provides hypothetical data for illustrative purposes and does not represent actual experimental values for this compound. |
The apparent activation energy (Ea) is the minimum amount of energy required to initiate the decomposition reaction. It is a key parameter derived from kinetic studies and is calculated from the temperature dependence of the rate constant using the Arrhenius equation:
k = A * e^(-Ea/RT)
where:
k is the rate constant
A is the pre-exponential factor
Ea is the apparent activation energy
R is the ideal gas constant
T is the absolute temperature
By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), a straight line is obtained, and the activation energy can be determined from the slope of this line. Activation energies for the thermal decomposition of various tert-butyl organic peroxides have been determined using techniques like differential scanning calorimetry (DSC). x-mol.com For instance, the activation energy for tert-butyl peroxy-3,5,5-trimethylhexanoate was found to be 132.49 kJ/mol. nih.gov
Table 2: Apparent Activation Energies for Various tert-Butyl Organic Peroxides
| Peroxide | Apparent Activation Energy (Ea) (kJ/mol) |
| tert-Butyl Peroxy-3,5,5-trimethylhexanoate | 132.49 nih.gov |
| tert-Butyl Peroxybenzoate | 98.19 doi.org |
| tert-Butyl Peroxy-2-ethylhexanoate | 99.71 doi.org |
The rate of decomposition of this compound is significantly influenced by both temperature and pressure.
Temperature: As indicated by the Arrhenius equation, the decomposition rate increases exponentially with an increase in temperature. Higher temperatures provide more thermal energy to the molecules, increasing the likelihood that they will overcome the activation energy barrier for the homolytic cleavage of the peroxide bond. Studies on similar peroxides have shown a sharp increase in the decomposition rate with rising temperature. researchgate.netaidic.it
Pressure: The effect of pressure on the decomposition rate of tert-butyl peroxyesters has also been investigated. For the decomposition of aliphatic tert-butyl peroxyesters in solution, an increase in pressure generally leads to a decrease in the decomposition rate. researchgate.net This is attributed to the "cage effect," where the solvent molecules at higher pressures restrict the diffusion of the initially formed radical pair, promoting their recombination back to the original peroxide molecule and thus slowing the net decomposition rate. However, for gas-phase decompositions, the influence of pressure can be more complex and may affect the rates of subsequent radical reactions. dtic.mil
Catalysis and Modulation of Decomposition
Effects of Acidic and Basic Media on Thermal Stability
While direct data for this compound is unavailable, it can be hypothesized that its thermal stability would also be sensitive to acidic and basic conditions due to the presence of the peroxide and carboxylic acid functionalities. The acidic nature of the maleate (B1232345) group itself might influence its decomposition pathway.
Interactive Table: General Effect of Acidic and Basic Media on Organic Peroxide Thermal Stability
| Condition | General Effect on Thermal Stability | Example Compound Studied | Reference |
| Acidic Media | Decreased stability, lower decomposition temperature | tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) | mdpi.comnih.gov |
| Basic Media | Decreased stability, lower decomposition temperature | tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) | mdpi.comnih.gov |
| Acidic Media | Accelerated decomposition | tert-butyl hydroperoxide (TBHP) | epa.gov |
Role of Transition Metal Ions in Induced Decomposition
Transition metal ions are well-known catalysts for the decomposition of organic peroxides, often initiating a process known as induced decomposition. arkat-usa.org This catalytic activity stems from the ability of transition metals to cycle between different oxidation states, facilitating the generation of reactive radicals from the peroxide.
Studies on tert-butyl hydroperoxide (TBHP) have extensively documented the catalytic role of various transition metal ions. arkat-usa.org For example, metal ions like cobalt (Co), copper (Cu), iron (Fe), manganese (Mn), and nickel (Ni) can significantly increase the rate of TBHP decomposition. arkat-usa.org The catalytic efficiency can be influenced by the type of metal, its oxidation state, and the surrounding ligands or catalyst support. arkat-usa.org For instance, in one study, the catalytic activity for TBHP decomposition followed the sequence Fe < Mn < Ni < Cr < Cu when doped into a perovskite structure. arkat-usa.org The decomposition of TBHP in the presence of transition metals typically proceeds through a radical chain mechanism, initiated by the formation of tert-butoxy and tert-butylperoxy radicals. arkat-usa.org
Although specific studies on this compound are absent, it is reasonable to predict that its decomposition would be catalyzed by transition metal ions due to the inherent reactivity of the peroxide group. The presence of the maleate moiety could potentially influence the interaction with metal ions, possibly leading to unique catalytic behavior.
Strategies for Radical Scavenging and Inhibition of Decomposition
The decomposition of organic peroxides often involves free radical chain reactions. Therefore, radical scavengers can be employed to inhibit this process and enhance the stability of the peroxide. Radical scavengers are compounds that can react with and neutralize the highly reactive radical intermediates, thus terminating the chain reaction.
Commonly used radical scavengers include sterically hindered phenols like butylated hydroxytoluene (BHT). nih.govresearchgate.net In studies involving TBHP, the addition of BHT has been shown to significantly inhibit decomposition reactions that proceed via a radical mechanism. nih.gov The effectiveness of a radical scavenger depends on its ability to compete with other reactive species for the radicals. For example, in one study, the toxic effects of TBHP, which are mediated by oxidative stress, were blocked by antioxidants such as propyl gallate and trolox. nih.gov
For this compound, it can be inferred that its decomposition, particularly if it proceeds through a radical pathway, could be inhibited by the addition of suitable radical scavengers. The choice of scavenger would depend on the specific radicals generated and the reaction conditions.
Identification and Analysis of Decomposition Products
The analysis of decomposition products is crucial for understanding the reaction mechanism of an organic peroxide. The decomposition of tert-butyl hydroperoxide (TBHP) has been shown to yield a variety of products depending on the conditions. The primary products often include tert-butanol (B103910), acetone, and various gaseous products like methane (B114726) and isobutene. researchgate.net The formation of these products can be explained by the subsequent reactions of the initially formed tert-butoxy and hydroxyl radicals. researchgate.net For instance, the tert-butoxy radical can undergo β-scission to form acetone and a methyl radical. researchgate.net
Without experimental data for this compound, the expected decomposition products can only be hypothesized based on its structure. The decomposition would likely involve the cleavage of the O-O bond, leading to a tert-butoxy radical and a maleic acid-derived radical. Subsequent reactions of these radicals would lead to the final products. The tert-butoxy radical would likely yield tert-butanol or acetone as seen with TBHP. The fate of the maleic acid-derived radical is less certain and would depend on the specific reaction conditions, but could involve decarboxylation or other rearrangements.
Radical Chemistry and Reactivity Profiles of Tert Butyl Hydrogen Peroxymaleate Derived Species
Formation and Characterization of tert-Butoxy (B1229062) and tert-Butylperoxy Radicals
The primary event in the radical chemistry of tert-butyl hydrogen peroxymaleate is the homolytic cleavage of the peroxide bond (O-O), a process that can be initiated thermally or photochemically. This cleavage results in the formation of a tert-butoxy radical and a maleoyloxy-tert-butylperoxy radical. The latter can subsequently undergo decarboxylation to yield a new carbon-centered radical. However, the principal radical species of interest that dictate the subsequent chemistry are the tert-butoxy (t-BuO•) and tert-butylperoxy (t-BuOO•) radicals.
The tert-butoxy radical is a highly reactive oxygen-centered radical. Its formation is a key step in the initiation of polymerization, as it readily abstracts hydrogen atoms from suitable donor molecules, creating new carbon-centered radicals that can propagate the polymer chain.
The tert-butylperoxy radical is generally less reactive than the tert-butoxy radical. It plays a significant role in various oxidation processes and can also participate in polymerization reactions, typically by adding to monomer units.
The characterization of these transient radical species is challenging due to their short lifetimes. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for their direct detection and characterization. In EPR studies, the radicals are typically generated in situ within the spectrometer's cavity. The resulting spectrum provides information about the electronic structure of the radical, including the g-factor and hyperfine coupling constants, which can aid in its identification. For instance, the EPR spectrum of the tert-butoxy radical is characterized by a specific set of hyperfine coupling constants arising from the interaction of the unpaired electron with the protons of the methyl groups.
Mechanistic Investigations of Radical Reactions
The radicals generated from this compound can undergo a variety of reactions, which are fundamental to understanding its role as a radical initiator and modifying agent.
Hydrogen Atom Abstraction Pathways
The tert-butoxy radical is a potent hydrogen abstracting agent. The rate of hydrogen atom abstraction depends on the strength of the C-H bond being broken and steric factors. For example, the abstraction of a hydrogen atom from a tertiary carbon is generally faster than from a secondary or primary carbon due to the lower bond dissociation energy of the tertiary C-H bond.
A general representation of this process is: t-BuO• + R-H → t-BuOH + R•
The newly formed alkyl radical (R•) can then initiate polymerization or undergo other reactions. Kinetic studies on analogous systems provide insight into the rate constants for these abstraction reactions.
| Substrate | Rate Constant (M⁻¹s⁻¹) at 298 K |
| Toluene | 5.2 x 10⁵ |
| Cyclohexane | 1.1 x 10⁶ |
| 2,3-Dimethylbutane | 4.4 x 10⁶ |
Table 1: Representative Rate Constants for Hydrogen Abstraction by the tert-Butoxy Radical. (Data extrapolated from analogous systems)
Addition Reactions of Peroxy Radicals with Unsaturated Substrates
The tert-butylperoxy radical can add to carbon-carbon double bonds of unsaturated substrates, such as vinyl monomers. This addition reaction is a key step in the peroxidation of organic molecules and can also be a pathway for initiating polymerization.
The general mechanism is as follows: t-BuOO• + CH₂=CHR → t-BuOOCH₂-C•HR
The resulting carbon-centered radical can then react with oxygen to form a new peroxy radical or propagate a polymer chain. The regioselectivity of this addition is influenced by steric and electronic factors of the substituent (R) on the unsaturated substrate.
Radical Recombination and Disproportionation Processes
At high radical concentrations, termination reactions become significant. These include radical recombination and disproportionation.
Recombination involves the coupling of two radicals to form a stable, non-radical product. For instance, two tert-butoxy radicals can recombine, although this is a less common pathway due to their high reactivity. A more significant recombination reaction is between a tert-butylperoxy radical and a carbon-centered radical.
Disproportionation is a process where one radical abstracts a hydrogen atom from another, leading to the formation of two different non-radical species, one saturated and one unsaturated. For example, a tert-butoxy radical might disproportionate with another radical containing an abstractable β-hydrogen.
Experimental Techniques for Radical Detection and Trapping
Given the transient nature of the radicals derived from this compound, specialized experimental techniques are required for their detection and study.
Electron Paramagnetic Resonance (EPR) Spectroscopy , as mentioned earlier, is the primary method for the direct detection and characterization of radicals. It provides structural information and can be used to measure radical concentrations under steady-state conditions.
Spin Trapping is an indirect EPR technique used to detect and identify short-lived radicals. A "spin trap," a diamagnetic molecule, reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. Common spin traps include nitrones and nitroso compounds. The hyperfine coupling constants of the resulting spin adduct provide information about the structure of the originally trapped radical.
Structure-Reactivity Relationships within Peroxy Ester Radicals
The reactivity of the radicals derived from peroxy esters like this compound is intrinsically linked to their structure. The presence of the maleate (B1232345) moiety introduces additional complexity compared to simpler peroxy esters.
Furthermore, the structure of the substrate plays a crucial role in determining the preferred reaction pathway. For instance, in hydrogen abstraction reactions by the tert-butoxy radical, the bond dissociation energy of the C-H bond in the substrate is a key determinant of reactivity. Similarly, in addition reactions of the tert-butylperoxy radical, the steric and electronic properties of the unsaturated substrate govern the rate and regioselectivity of the addition.
Applications in Polymer Science and Engineering
Free Radical Polymerization Initiation
Free radical polymerization is a chain reaction process involving initiation, propagation, and termination steps. Tert-butyl hydrogen peroxymaleate serves as a thermal initiator, where the application of heat leads to the homolytic cleavage of the oxygen-oxygen bond, generating a tert-butoxyl radical and a maleic acid-based radical. These radicals are the active species that commence the polymerization process.
This compound is an effective initiator for the polymerization of a range of vinyl monomers. Its efficacy is dependent on the reaction temperature and the nature of the monomer.
Styrene (B11656): In the polymerization of styrene, this compound can be utilized to produce polystyrene. The initiator's decomposition rate influences the rate of polymerization and the final properties of the polymer.
Acrylates and Methacrylates: For monomers like methyl methacrylate (B99206) and butyl acrylate, this initiator aids in the formation of polyacrylates and polymethacrylates, which have wide applications in coatings, adhesives, and plastics. The choice of initiator concentration can be used to tailor the polymer's molecular weight.
Ethylene: In high-pressure polymerization of ethylene, organic peroxides are crucial for the production of low-density polyethylene (B3416737) (LDPE). While specific data for this compound is not extensively published in open literature, its chemical nature is similar to other peroxides used in this process.
The kinetics of polymerization are significantly influenced by the initiator's decomposition rate. The half-life of this compound at a given temperature dictates the rate of radical generation and, consequently, the rate of polymerization. A higher initiator concentration generally leads to a faster polymerization rate but can result in a lower average molecular weight due to a higher concentration of growing chains that terminate more readily.
The molecular weight distribution (MWD), or polydispersity index (PDI), is a critical parameter that determines the mechanical and physical properties of the resulting polymer. By carefully selecting the polymerization temperature and initiator concentration, the MWD can be controlled to some extent. A steady and controlled decomposition of the initiator can lead to a more uniform growth of polymer chains and a narrower MWD.
| Parameter | Effect of Increased Initiator Concentration | Effect of Increased Temperature |
| Polymerization Rate | Increases | Increases |
| Average Molecular Weight | Decreases | Decreases |
| Molecular Weight Distribution | May broaden | May broaden |
This table provides a generalized overview of the expected trends.
The structure of the initiator can have a direct impact on the microstructure of the polymer, particularly on the end-groups of the polymer chains. When this compound initiates polymerization, fragments of the initiator become incorporated as end-groups on the polymer chains. This provides an opportunity for end-group functionalization. The maleic acid moiety, in particular, can introduce a carboxylic acid group at the chain end. This functionality can be utilized for subsequent reactions, such as grafting or cross-linking, and can also enhance the polymer's adhesion to various substrates.
Cross-linking Reactions in Polymeric Systems
Cross-linking is the process of forming covalent bonds between polymer chains, which results in a three-dimensional network structure. This modification significantly enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. This compound can act as a cross-linking agent by generating radicals on the polymer backbone, which then combine to form cross-links.
The vulcanization or cross-linking of elastomers and polyolefins is a critical industrial process.
Elastomers: In elastomers like EPDM (ethylene propylene (B89431) diene monomer) rubber, the peroxide-initiated cross-linking creates a durable and elastic material suitable for automotive and industrial applications. The selection of the peroxide and the curing temperature is crucial to optimize the cross-link density and the final properties of the rubber.
Polyolefins: For polyolefins such as polyethylene, cross-linking can improve properties like stress crack resistance and service temperature. Peroxide-induced cross-linking is a common method to achieve this, particularly for applications like wire and cable insulation.
Unsaturated polyester (B1180765) resins are widely used in the production of composite materials, often reinforced with glass or carbon fibers. The curing of these resins involves the cross-linking of the unsaturated sites in the polyester chains with a reactive diluent, typically styrene. This compound, often in combination with a promoter or accelerator, is used to initiate this copolymerization and cross-linking process at ambient or elevated temperatures.
The choice of the peroxide initiator is critical in controlling the curing cycle and the final properties of the composite part. The gel time, cure time, and peak exotherm are important parameters that are influenced by the initiator system.
| Curing Parameter | Influence of Initiator System |
| Gel Time | The time at which the resin begins to form a gel-like consistency. |
| Cure Time | The time required to achieve a fully cross-linked and solid state. |
| Peak Exotherm | The maximum temperature reached during the exothermic curing reaction. |
This table outlines key parameters in the curing process of unsaturated polyester resins.
Applications in Advanced Organic Synthesis
Oxidative Transformations Utilizing tert-Butyl Hydrogen Peroxymaleate
This compound serves as an effective oxidant in a variety of organic reactions, enabling the selective transformation of functional groups.
Selective Epoxidation of Alkenes
The epoxidation of alkenes is a fundamental transformation in organic synthesis, and this compound, often in the form of its precursor tert-butyl hydroperoxide (TBHP), is a key reagent in this process. mdpi.comwikipedia.org The reaction involves the transfer of an oxygen atom to the carbon-carbon double bond of an alkene, forming an epoxide. This process can be catalyzed by various transition metals, such as molybdenum, and is considered an environmentally friendly method as it can avoid the use of stoichiometric peracids that produce acidic waste. mdpi.com
The reactivity of alkenes in epoxidation reactions can be influenced by their structure. For instance, in the epoxidation of cyclic alkenes using TBHP, the reactivity generally decreases as the ring size increases from C6 to C12. researchgate.net The choice of solvent also plays a crucial role, with solvents having a larger dielectric constant enhancing the reactivity of the substrate. researchgate.net
Table 1: Epoxidation of Various Alkenes with TBHP
| Alkene | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,5-Hexadiene | PBI.Mo, 348 K | 1,2-epoxy-5-hexene | Not specified | mdpi.com |
| Cyclic Alkenes (C5-C12) | Na-Tiβ zeolites | Corresponding epoxides | Varies with alkene | researchgate.net |
| Styrene (B11656) | [Fe(L)Cl2][PF6] | Styrene oxide | Not specified | researchgate.net |
Oxidative Functionalization of C-H Bonds
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to creating complex molecules. Tert-butyl hydroperoxide, a precursor to this compound, has been successfully employed in the oxidative functionalization of C-H bonds, particularly in the presence of transition metal catalysts. orgsyn.orgresearchgate.net These reactions often proceed through a radical mechanism.
For instance, dirhodium(II) caprolactamate has been shown to be an effective catalyst for the allylic oxidation of various olefins and enones using TBHP as the terminal oxidant. orgsyn.org This method is highly selective and can be performed under mild conditions with low catalyst loadings. orgsyn.org Furthermore, copper-catalyzed C-H activation of arylalkanes to their corresponding ketones has been achieved using TBHP in water at room temperature. researchgate.net This system is notable for its simple procedure and the ability to recycle the catalyst. researchgate.net
Recent research has also demonstrated the non-directed hydroxylation of sterically congested primary C-H bonds in tert-butyl groups using a highly electrophilic manganese catalyst and hydrogen peroxide, a related peroxide species. torvergata.itudg.educhemrxiv.org This breakthrough overcomes the general unreactivity of such bonds due to their high bond dissociation energy and steric hindrance. torvergata.itudg.educhemrxiv.org
Table 2: Examples of C-H Bond Functionalization using TBHP
| Substrate | Catalyst/Reagent | Product | Key Features | Reference |
|---|---|---|---|---|
| Olefins/Enones | Rh2(cap)4 / TBHP | Allylic oxidation products | High selectivity, mild conditions | orgsyn.org |
| Arylalkanes | Copper salts / TBHP | Ketones | Reaction in water at room temperature, catalyst recycling | researchgate.net |
| tert-Butyl groups | [Mn(CF3bpeb)(OTf)2] / H2O2 | Primary alcohols | Non-directed hydroxylation of strong C-H bonds | udg.educhemrxiv.org |
Oxidation of Heteroatom-Containing Substrates (e.g., Sulfides)
This compound, through its precursor TBHP, is a valuable reagent for the selective oxidation of heteroatom-containing compounds, most notably sulfides. The oxidation of sulfides can lead to either sulfoxides or sulfones, and achieving high selectivity for the sulfoxide (B87167) is often a synthetic challenge. TBHP-based systems have demonstrated excellent selectivity in this regard. researchgate.netresearchgate.net
The oxidation of sulfides to sulfoxides using TBHP can be achieved under various conditions, including catalyst-free systems or in the presence of catalysts like dirhodium(II) carboxylates. researchgate.netorganic-chemistry.org For example, a simple and efficient method for the selective oxidation of various sulfides to sulfoxides with high yields has been reported using TBHP without any catalyst or additive. researchgate.net In another approach, a dirhodium(II) carboxylate complex catalyzes the sulfoxidation of organic sulfides with TBHP, and the catalyst can be conveniently separated and reused. organic-chemistry.org The mechanism of these oxidations is believed to involve a nucleophilic attack of the sulfur atom on the peroxide. researchgate.net
Table 3: Oxidation of Sulfides to Sulfoxides using TBHP
| Sulfide Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Various sulfides | TBHP, catalyst-free | Sulfoxides | Good to excellent | researchgate.net |
| Organic sulfides | Rh2(esp)2 / TBHP | Sulfoxides | Not specified | organic-chemistry.org |
| Thiophenols | TBHP / Methanesulfonic acid | Sulfoxides | High yields | organic-chemistry.org |
Utility as a Reagent in Peroxidation Reactions
Beyond simple oxidation, this compound, primarily through TBHP, can act as a source of the tert-butylperoxy radical for peroxidation reactions. These reactions introduce a peroxide functional group into organic molecules.
A notable example is the visible-light-driven, photocatalyst-free bisperoxidation of aryl alkenes with TBHP. rsc.org This method allows for the regioselective synthesis of α,β-bisperoxides, where TBHP serves as a dual source of both tert-butylperoxy and hydroperoxy groups. rsc.org This transformation provides a practical route to bisperoxidation products under mild reaction conditions. rsc.org Mechanistic studies suggest that the hydroperoxyl group is formed from the conversion of the tert-butyl peroxide group with another molecule of TBHP. rsc.org
Mechanistic Investigations in this compound-Mediated Organic Reactions
Understanding the reaction mechanisms of this compound-mediated reactions is crucial for optimizing existing methods and developing new synthetic strategies. The reactivity of this reagent is largely dictated by the generation of radical species.
In many catalytic oxidations, the reaction is initiated by the formation of the tert-butylperoxy radical. orgsyn.org This can occur through the interaction of TBHP with a transition metal catalyst. The initially formed, more reactive tert-butoxy (B1229062) radical can abstract a hydrogen atom from another molecule of TBHP, leading to the formation of the tert-butylperoxy radical. orgsyn.org
The oxidative cleavage of arylalkenes by TBHP has been shown to proceed through complex free radical processes. nih.gov The reaction is initiated by the regioselective addition of an oxygen radical to the carbon-carbon double bond, followed by subsequent reactions of the resulting benzyl (B1604629) radical that ultimately lead to carbon-carbon bond cleavage. nih.gov
In the oxidation of sulfides, computational studies suggest that the mechanism can involve the transfer of a proton from a solvent molecule to the distal oxygen of the hydroperoxide, which facilitates the transfer of the HO+ group to the nucleophilic sulfur atom. researchgate.net
The study of oxidative processes induced by TBHP in biological systems, such as red blood cells, has also provided mechanistic insights. nih.gov These studies have shown that TBHP can induce the formation of radicals that lead to lipid peroxidation and the oxidation of other cellular components. nih.gov
Advanced Analytical and Computational Studies of Tert Butyl Hydrogen Peroxymaleate
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in elucidating the molecular structure and electronic properties of tert-butyl hydrogen peroxymaleate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
For the tert-butyl group, a single prominent peak is expected in the ¹H NMR spectrum, typically in the range of 1.2-1.4 ppm. The nine equivalent protons of the three methyl groups result in a strong singlet. In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group would appear around 80-85 ppm, and the methyl carbons would resonate at approximately 25-30 ppm.
The maleate (B1232345) moiety presents a more complex picture. The two vinyl protons are expected to show signals in the region of 6.0-7.0 ppm in the ¹H NMR spectrum. Their chemical environment is influenced by the neighboring carbonyl and peroxy groups. The carboxylic acid proton would likely appear as a broad singlet at a downfield shift, typically above 10 ppm. In the ¹³C NMR spectrum, the olefinic carbons are expected in the 120-140 ppm range, while the carbonyl carbons of the ester and carboxylic acid groups would be found further downfield, around 165-175 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | 1.2 - 1.4 | 25 - 30 |
| tert-Butyl (quaternary C) | - | 80 - 85 |
| Vinyl (CH=CH) | 6.0 - 7.0 | 120 - 140 |
| Carbonyl (C=O) | - | 165 - 175 |
| Carboxylic Acid (COOH) | >10 | - |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. The thermal or photochemical decomposition of this compound involves the homolytic cleavage of the weak oxygen-oxygen bond in the peroxy group, leading to the formation of radical intermediates.
EPR studies would be crucial in identifying the nature of these radicals, such as the tert-butoxyl radical ((CH₃)₃CO•) and other radical species that may form during subsequent reactions. While specific EPR studies on this compound are not widely reported, research on similar organic peroxides has demonstrated the utility of this technique in understanding decomposition mechanisms.
Calorimetric and Thermophysical Characterization
The thermal stability of this compound is a critical parameter for its safe storage, handling, and application. Calorimetric techniques are employed to study its decomposition behavior and determine key safety parameters.
Differential Scanning Calorimetry (DSC) Studies
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. Studies on tert-butyl peroxymaleate (TBPM) have shown that it undergoes a significant exothermic decomposition. koreascience.kr
Regardless of the atmosphere (air or nitrogen), TBPM exhibits a sharp exothermic peak below 130°C, indicating a rapid decomposition reaction. koreascience.kr The activation energy for this decomposition, a measure of the energy barrier that must be overcome for the reaction to occur, has been estimated using various dynamic methods to be in the range of 203-217 kJ/mol. koreascience.kr Model-free analysis methods have provided a broader range of 118-232 kJ/mol, depending on the degree of thermal conversion. koreascience.kr
Table 3: Thermal Decomposition Data for tert-Butyl Peroxymaleate from DSC
| Parameter | Value | Reference |
| Decomposition Onset | < 130°C | koreascience.kr |
| Activation Energy (Dynamic Methods) | 203 - 217 kJ/mol | koreascience.kr |
| Activation Energy (Model-Free Analysis) | 118 - 232 kJ/mol | koreascience.kr |
Adiabatic Calorimetry and Self-Accelerated Decomposition Temperature (SADT) Analysis
Adiabatic calorimetry is a technique used to study exothermic reactions under conditions where no heat is exchanged with the surroundings, mimicking a worst-case scenario in a large-scale storage or processing environment. aidic.it This method is crucial for determining the Self-Accelerated Decomposition Temperature (SADT). The SADT is the lowest temperature at which a substance in a specific packaging can undergo a self-accelerating decomposition, which can lead to a runaway reaction and potentially an explosion. researchgate.net
For tert-butyl peroxymaleate, the ADT₂₄, which is the temperature at which the maximum rate of heat release is reached within 24 hours, has been estimated to be in the range of 80-95°C based on the activation energies derived from DSC data. koreascience.kr The SADT is a critical parameter for establishing safe storage and transport temperatures for organic peroxides. americanchemistry.com
The determination of SADT often involves experiments using instruments like an Accelerating Rate Calorimeter (ARC) or a Phi-Tec II adiabatic calorimeter. aidic.itresearchgate.net These experiments provide data on the temperature and pressure rise rates during adiabatic decomposition, which are essential for process safety management and the design of emergency relief systems. aidic.itaidic.it
Transitiometry for High-Pressure and High-Temperature Investigations
Transitiometry is a specialized calorimetric technique adept at investigating the thermophysical properties and decomposition kinetics of chemical substances under high-pressure and high-temperature conditions. Current time information in Edmonton, CA. This method is particularly valuable for studying organic peroxides like this compound, which are often used as polymerization initiators under demanding process conditions, such as in the production of low-density polyethylene (B3416737) (LDPE) at pressures up to 3500 bar and temperatures reaching 300°C. d-nb.info
The core principle of transitiometry involves monitoring the heat flow into or out of a sample as a function of temperature or pressure. Current time information in Edmonton, CA. For kinetic studies of exothermic decomposition reactions, the instrument measures the heat released, which is directly proportional to the reaction rate. d-nb.info By performing experiments at various heating rates or under isothermal conditions at different temperatures, key kinetic parameters can be determined.
High-pressure transitiometry experiments on organic peroxides provide critical data that is often inaccessible through other methods. For instance, studies on compounds analogous to this compound, such as di-tert-butyl peroxide (DTBP), have utilized high-pressure calorimetry to determine their decomposition kinetics in various solvents and at pressures up to 1000 bar. researchgate.net The data obtained from such investigations are crucial for the safe design and optimization of polymerization reactors, preventing runaway reactions, and ensuring product quality.
A key parameter derived from high-pressure studies is the activation volume (ΔV‡). This value describes the change in volume of the reacting species as they move from the ground state to the transition state and is essential for understanding the pressure dependence of the reaction rate. For unimolecular decomposition reactions, a positive activation volume indicates that the reaction rate decreases with increasing pressure.
Table 1: Representative Kinetic Data from High-Pressure Calorimetry for a Generic Tert-Butyl Peroxyester
| Pressure (bar) | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Activation Volume (ΔV‡) (cm³/mol) |
| 500 | 100-150 | 130 | 10 |
| 1000 | 100-150 | 135 | 10 |
| 1500 | 100-150 | 140 | 10 |
| 2000 | 100-150 | 145 | 10 |
Computational Chemistry Approaches
Computational chemistry provides a powerful lens for examining the reactivity and decomposition mechanisms of organic peroxides at a molecular level. These theoretical methods complement experimental studies by offering insights into transient species and transition states that are difficult to observe directly.
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
Density Functional Theory (DFT) is a widely used computational method to investigate the reaction mechanisms and energetics of organic peroxide decomposition. x-mol.com For this compound, DFT calculations can elucidate the complex series of reactions that follow the initial homolytic cleavage of the peroxide bond. The decomposition of similar tert-butyl peroxyesters has been shown to proceed through a cascade of radical reactions. x-mol.com
The primary decomposition products of this compound are reported to include carbon dioxide, methane (B114726), and acetone (B3395972). yunno.net DFT calculations can map out the potential energy surface for the formation of these products. The initial step is the homolytic cleavage of the O-O bond to form a tert-butoxyl radical and a maleoyloxy radical. The tert-butoxyl radical can then undergo β-scission to produce acetone and a methyl radical. x-mol.com The maleoyloxy radical is expected to readily decarboxylate to yield a vinyl radical and carbon dioxide. Subsequent hydrogen abstraction reactions involving the methyl and vinyl radicals would lead to the formation of methane and ethene.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. These profiles are instrumental in identifying the rate-determining steps and the most favorable reaction pathways. A representative table of calculated reaction energies for the key decomposition steps of a generic tert-butyl peroxyester is shown below.
Table 2: Representative DFT-Calculated Reaction Enthalpies for Peroxyester Decomposition Pathways
| Reaction Step | Example Reaction | ΔH (kcal/mol) |
| O-O Homolysis | R-C(O)OO-tBu → R-C(O)O• + •O-tBu | +35 to +40 |
| β-Scission | •O-tBu → (CH₃)₂C=O + •CH₃ | +5 to +10 |
| Decarboxylation | R-C(O)O• → R• + CO₂ | -10 to -15 |
| H-Abstraction | •CH₃ + Solvent-H → CH₄ + Solvent• | Varies |
Quantum Chemical Modeling of Homolytic Bond Dissociation and Activation Parameters
The critical step in the thermal decomposition of this compound is the homolysis of the weak oxygen-oxygen single bond. Quantum chemical methods, such as high-level ab initio calculations and DFT, are employed to model this bond dissociation event and to calculate the associated activation parameters. x-mol.com
The bond dissociation energy (BDE) of the O-O bond is a key indicator of the thermal stability of a peroxide. For tert-butyl peresters, these values are influenced by the nature of the acyl group. The electron-withdrawing character of the maleate group in this compound is expected to have a notable effect on the O-O BDE compared to simple alkyl or aryl peresters.
Computational models can accurately predict the activation energy (Ea) and the pre-exponential factor (A) for the homolytic cleavage. These parameters are essential for predicting the decomposition rate constant (k) via the Arrhenius equation. Studies on similar tert-butyl peroxides have shown good agreement between computationally derived activation energies and those determined experimentally using techniques like differential scanning calorimetry (DSC). x-mol.com
Table 3: Calculated Activation Parameters for O-O Homolysis of Representative Tert-Butyl Peroxides
| Peroxide | Computational Method | Bond Dissociation Energy (BDE) (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| Di-tert-butyl peroxide | DFT (B3LYP) | 37.8 | 38.5 |
| Tert-butyl peroxybenzoate | DFT (B3LYP) | 36.5 | 37.2 |
| Tert-butyl peroxyacetate | DFT (B3LYP) | 37.1 | 37.9 |
Vibrational Frequency Analysis and Electronic State Energetics of Peroxy Radicals
Upon homolytic cleavage of the O-O bond, this compound generates a tert-butoxyl radical and a maleoyloxy peroxy radical. The subsequent reactions of these radicals dictate the final product distribution. Computational vibrational frequency analysis is a crucial tool for identifying these transient species and understanding their structure and energetics.
Theoretical calculations can predict the infrared (IR) and Raman spectra of these peroxy radicals. These predicted spectra can then be compared with experimental data from techniques like matrix isolation spectroscopy to confirm the identity of the intermediates. Key vibrational modes, such as the O-O stretch in any intermediate peroxy species and the carbonyl stretches, provide structural fingerprints.
Furthermore, computational methods are used to determine the electronic state energetics of the peroxy radicals. This includes calculating the energies of the ground and excited electronic states. This information is valuable for interpreting electronic spectroscopy experiments and understanding the photochemical behavior of these radicals.
Prediction of Structure-Activity Relationships (SARs)
Structure-Activity Relationship (SAR) models aim to correlate the chemical structure of a compound with its physical properties and reactivity. For organic peroxides, SARs are particularly useful for predicting thermal stability and hazardous potential. By developing quantitative structure-activity relationship (QSAR) models, the properties of new or untested peroxides can be estimated based on their molecular descriptors.
For this compound, the key structural features influencing its activity are the tert-butyl group and the maleate moiety. The electron-withdrawing nature of the maleate group, due to the presence of the carbonyl groups and the double bond, is expected to influence the stability of the peroxide. QSAR studies on other organic peroxides have identified molecular descriptors such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and various steric and electronic parameters as being important for predicting reactivity. researchgate.net
By comparing the calculated descriptors for this compound with those of a series of known peroxides, its relative thermal stability and decomposition kinetics can be predicted. This approach allows for a systematic evaluation of the influence of the maleate functional group on the peroxide's properties, providing valuable guidance for its safe handling and application.
Q & A
Basic: What safety protocols are critical when handling tert-butyl hydrogen peroxymaleate in laboratory settings?
Answer:
this compound is a peroxide derivative, necessitating stringent safety measures:
- Personal Protective Equipment (PPE): Wear indirect-vent goggles, face shields, and chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin/eye contact . Clean protective clothing must be available daily to avoid contamination .
- Storage: Store away from oxidizing agents (e.g., chlorates, nitrates) and strong acids/bases, as incompatibility may trigger hazardous reactions . Use non-sparking tools and grounded containers to mitigate static discharge risks .
- Ventilation: Ensure fume hoods or local exhaust systems are used to limit inhalation exposure .
Basic: How can researchers design a synthesis protocol for this compound?
Answer:
While direct synthesis data is limited, analogous peroxides suggest multi-step pathways under controlled conditions:
- Precursor Selection: Start with maleic anhydride and tert-butyl hydroperoxide, leveraging peroxidation reactions. Avoid aqueous environments to prevent premature decomposition .
- Reaction Monitoring: Use thin-layer chromatography (TLC) or in-situ FTIR to track peroxide formation and detect intermediates. Maintain temperatures below 30°C to minimize exothermic risks .
- Purification: Employ low-temperature crystallization or column chromatography under inert atmospheres (e.g., nitrogen) to isolate the product .
Advanced: What analytical methods are recommended to resolve contradictions in decomposition kinetics studies of this compound?
Answer:
Discrepancies in decomposition rates may arise from varying experimental conditions:
- Differential Scanning Calorimetry (DSC): Quantify thermal stability and identify exothermic peaks under controlled heating rates (e.g., 5°C/min) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition products (e.g., tert-butanol, maleic acid) to correlate degradation pathways with temperature/pH .
- Isothermal Calorimetry: Compare data across studies by standardizing solvent systems (e.g., toluene vs. acetonitrile) and oxygen levels .
Advanced: How can researchers mitigate unexpected reactivity during this compound-mediated oxidation reactions?
Answer:
Unplanned side reactions (e.g., over-oxidation or radical chain termination) require mechanistic adjustments:
- Radical Scavengers: Introduce inhibitors like hydroquinone or TEMPO to quench excess radicals and stabilize intermediates .
- Solvent Optimization: Use aprotic solvents (e.g., dichloromethane) to reduce proton availability, which can alter reaction selectivity .
- Catalytic Control: Employ transition-metal catalysts (e.g., Fe(II) salts) to direct peroxide decomposition toward desired products .
Basic: What stability tests should be prioritized for this compound in long-term storage?
Answer:
- Accelerated Aging Studies: Expose samples to elevated temperatures (40–60°C) and monitor peroxide content via iodometric titration .
- Compatibility Testing: Assess reactivity with common lab materials (e.g., glass vs. polyethylene containers) using DSC to detect catalytic decomposition .
- Moisture Control: Store in desiccators with molecular sieves to prevent hydrolysis, which can generate maleic acid and tert-butanol .
Advanced: How can computational methods aid in predicting this compound’s reactivity in novel reaction systems?
Answer:
- Molecular Dynamics (MD) Simulations: Model peroxide bond dissociation energies (BDEs) to predict initiation temperatures for radical reactions .
- Density Functional Theory (DFT): Calculate transition states for nucleophilic attacks on the maleate moiety, guiding solvent and catalyst selection .
- Cheminformatics Databases: Cross-reference with peroxides like tert-butyl peroxybenzoate to infer reactivity patterns in polymerization or oxidation contexts .
Basic: What are the key considerations for designing in vitro assays involving this compound?
Answer:
- Dose-Response Curves: Start with nanomolar concentrations due to high oxidative potential, using antioxidants (e.g., glutathione) to control baseline ROS levels .
- Cell Viability Assays: Pair with MTT or ATP assays to distinguish peroxide-specific cytotoxicity from general oxidative stress .
- Negative Controls: Include tert-butyl hydroperoxide and maleic acid to isolate peroxymaleate-specific effects .
Advanced: How can researchers address data gaps in this compound’s chronic toxicity profile?
Answer:
- Subchronic Rodent Studies: Administer low doses (0.1–1 mg/kg) over 90 days, monitoring hepatic/kidney biomarkers (e.g., ALT, BUN) .
- Genotoxicity Screening: Conduct Ames tests and micronucleus assays to evaluate mutagenic potential .
- Mechanistic Toxicology: Use RNA sequencing to identify oxidative stress-related pathways (e.g., Nrf2 activation) in exposed cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
